2-(1H-pyrrol-2-yl)thiazolidine

Catalog No.
S13860500
CAS No.
M.F
C7H10N2S
M. Wt
154.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1H-pyrrol-2-yl)thiazolidine

Product Name

2-(1H-pyrrol-2-yl)thiazolidine

IUPAC Name

2-(1H-pyrrol-2-yl)-1,3-thiazolidine

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

InChI

InChI=1S/C7H10N2S/c1-2-6(8-3-1)7-9-4-5-10-7/h1-3,7-9H,4-5H2

InChI Key

VBGXKCKAHZVOKE-UHFFFAOYSA-N

Canonical SMILES

C1CSC(N1)C2=CC=CN2

2-(1H-pyrrol-2-yl)thiazolidine is a heterocyclic compound featuring a pyrrole ring fused with a thiazolidine moiety. The structure consists of a five-membered thiazolidine ring containing a sulfur atom and nitrogen atom, along with a pyrrole ring that contributes to its unique chemical properties. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

The reactivity of 2-(1H-pyrrol-2-yl)thiazolidine can be attributed to the presence of both the thiazolidine and pyrrole functionalities, which can undergo various chemical transformations. Common reactions include:

  • Nucleophilic Substitution: The nitrogen atom in the pyrrole can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Cyclization Reactions: The thiazolidine ring can undergo cyclization with aldehydes or ketones to form more complex structures.
  • Redox Reactions: The compound may participate in oxidation-reduction reactions, particularly in biological systems where it could act as an antioxidant.

Research indicates that 2-(1H-pyrrol-2-yl)thiazolidine exhibits significant biological activities, particularly in the realm of antioxidant properties. Studies have shown that derivatives of this compound can inhibit lipid peroxidation and exhibit free radical scavenging abilities, making them potential candidates for therapeutic applications against oxidative stress-related diseases . Furthermore, molecular docking studies have suggested that these compounds may interact effectively with key enzymes involved in metabolic processes, such as NAD[P]H-quinone oxidoreductase 1, enhancing their pharmacological profile .

Several synthetic routes have been developed for the preparation of 2-(1H-pyrrol-2-yl)thiazolidine. Notable methods include:

  • Condensation Reactions: A common approach involves the condensation of pyrrole derivatives with thiazolidine precursors under acidic or basic conditions. These reactions often yield high purity products with good yields.
  • Multicomponent Reactions: Recent advancements have introduced one-pot multicomponent reactions that simplify the synthesis process while maintaining efficiency and yield. For instance, combining thiazolidine precursors with various aldehydes and amines has proven effective .
  • Catalytic Methods: Utilizing catalysts such as triethylamine has been shown to enhance reaction rates and product yields during the synthesis of thiazolidine derivatives .

The unique structural features of 2-(1H-pyrrol-2-yl)thiazolidine make it valuable in several fields:

  • Pharmaceuticals: Due to its antioxidant properties and potential interactions with biological targets, this compound is being explored for its therapeutic applications in treating oxidative stress-related conditions and possibly other diseases.
  • Material Science: Its chemical properties may lend themselves to applications in developing novel materials or coatings with specific functionalities.

Interaction studies have focused on understanding how 2-(1H-pyrrol-2-yl)thiazolidine interacts with various biological macromolecules. Key findings include:

  • Enzyme Inhibition: Studies suggest that this compound can inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects against metabolic disorders.
  • Molecular Docking: Computational studies have demonstrated favorable binding affinities between 2-(1H-pyrrol-2-yl)thiazolidine derivatives and target proteins, indicating their potential as drug candidates .

Several compounds share structural similarities with 2-(1H-pyrrol-2-yl)thiazolidine, including:

Compound NameStructure FeaturesUnique Properties
ThiazolidinoneContains a thiazolidine ringKnown for antidiabetic properties
PyrroleFive-membered nitrogen-containing ringExhibits diverse biological activities
3-(1H-Pyrrol-2-yl)propanoic acidContains both pyrrole and carboxylic acid groupsPotential anti-inflammatory effects

These compounds are compared based on their structural features and biological activities. The uniqueness of 2-(1H-pyrrol-2-yl)thiazolidine lies in its dual functionality from both the pyrrole and thiazolidine components, providing diverse reactivity and potential applications not fully realized by its analogs.

Traditional Condensation Approaches for Thiazolidine-Pyrrole Hybridization

Traditional condensation reactions remain foundational for assembling thiazolidine-pyrrole hybrids. A representative method involves the reaction of 2-chloro-N-(4,5-diphenylthiazol-2-yl)acetamide with sodium thiocyanate in ethanol under reflux conditions. This six-hour process yields 2-[(4,5-diphenylthiazol-2-yl)imino]thiazolidin-4-one derivatives, with thin-layer chromatography (TLC) monitoring ensuring reaction completion. Similarly, cyclization of 1-methyl-1H-pyrrole-2-carbaldehyde thiosemicarbazones with ethyl chloroacetate or phenacyl bromide produces thiazolidin-4-ones and dihydrothiazoles, respectively. These methods rely on nucleophilic substitution at the thiazole nitrogen, facilitated by polar aprotic solvents like ethanol.

Key challenges include controlling byproduct formation during multi-step condensations. For instance, the reaction of cysteamine hydrochloride with 2,5-dihydroxy-1,4-dithiane generates thiazolidino[3,4-b]thiazolidine derivatives, highlighting the sensitivity of sulfur-containing intermediates to oxidative side reactions. Optimizing stoichiometry and reaction time mitigates such issues, as demonstrated by yields exceeding 70% in optimized protocols.

Novel Regioselective Cyclization Strategies in Heterocyclic Assembly

Regioselective cyclization has emerged as a powerful tool for constructing thiazolidine-pyrrole systems with precise stereochemical outcomes. A notable example involves the use of bifunctional reagents like methyl-bromoacetate or ethyl-2-bromovalerate to form spiro-thiazolidine derivatives. These reagents react with thiourea intermediates to generate single regioisomers through controlled ring closure. For instance, the reaction of 3-formylpyrroles with a thiazolidinedione core under Vilsmeier-Haack conditions produces 5-substituted thiazolidin-4-ones with >90% regioselectivity.

Molecular docking studies further validate the role of steric and electronic effects in directing cyclization pathways. Substituents at the pyrrole C3 position (e.g., trifluoromethyl groups) enhance regioselectivity by stabilizing transition states through π-π interactions. This approach enables the synthesis of structurally diverse analogs, such as 5-arylidene-2,4-thiazolidinediones, which exhibit enhanced solubility and bioactivity.

Paal-Knorr Pyrrole Synthesis Adaptations for Thiazolidine Conjugation

Adaptations of the Paal-Knorr pyrrole synthesis have streamlined the integration of thiazolidine moieties. The condensation of anilines with 2,5-hexanedione under acidic conditions generates 3-formylpyrroles, which are subsequently conjugated with thiazolidinedione cores. For example, 3-formylpyrrole derivatives synthesized via this method react with 1-cyclohexyl-3-phenyl-2-thiourea to yield cyclohexyl-2-(phenylimino)-4-thiazolidinedione hybrids in 65–80% yields.

Recent modifications include microwave-assisted Paal-Knorr reactions, which reduce reaction times from hours to minutes while maintaining yields above 85%. These adaptations are particularly valuable for constructing electron-deficient pyrrole systems, where traditional methods suffer from low efficiency.

Solvent-Free and Green Chemistry Approaches in Ring Formation

Solvent-free methodologies address environmental concerns associated with traditional synthesis. Ethylenediamine diacetate (EDDA) catalyzes the Knoevenagel condensation of aromatic aldehydes with 2,4-thiazolidinedione under solvent-free conditions, achieving yields of 75–92% within 30 minutes. This method eliminates toxic solvents and simplifies product isolation through direct crystallization.

Deep eutectic solvents (DESs), such as choline chloride/N-methylurea mixtures, further enhance sustainability. These solvents act as both reaction media and catalysts, enabling the synthesis of 19 thiazolidinedione derivatives with yields up to 90.9%. DESs also improve reaction scalability, as demonstrated by gram-scale syntheses without significant yield loss.

Table 1: Comparison of Green Synthesis Methods for Thiazolidine-Pyrrole Derivatives

MethodCatalyst/SolventYield Range (%)Reaction TimeReference
Knoevenagel (EDDA)Ethylenediamine diacetate75–9230 min
DES-mediatedCholine chloride/N-methylurea21.5–90.92–4 h

Thiazolidine-pyrrole hybrid systems demonstrate significant antitumor activity through sophisticated apoptosis pathway modulation mechanisms [1] [2]. These hybrid molecules exhibit remarkable efficacy by targeting multiple pathways involved in tumor growth and progression, with derivatives containing ester functional groups showing exceptional activity against various cancer cell lines with IC50 values consistently below 10 μM [3].

Pyrrolidinedione-thiazolidinone hybrids represent a particularly potent class of compounds that induce mitochondria-dependent apoptosis in cancer cells [4]. These compounds demonstrate high selectivity towards leukemia, lung, breast, cervical, colon carcinoma, and glioblastoma cells with selectivity indices exceeding 9.2 [4]. The mechanism involves increasing levels of proapoptotic Bax and EndoG proteins while simultaneously decreasing antiapoptotic Bcl-2 protein levels [4].

Pyridine-4-thiazolidinone hybrids exhibit particularly strong activity against glioblastoma cell lines, with compounds achieving IC50 values as low as 2.17 μM in C6 cell lines [1]. These derivatives induce apoptosis by significantly increasing the percentage of cells in the Sub-G1 phase without causing necrosis [1]. The caspase-3/7 assay reveals that these compounds present pro-apoptotic activity through significant stimulation of caspases-3/7 [1].

Spiro derivatives incorporating thiazolidine rings with methoxy groups at position 3 and nitro groups at position 4 of the phenyl ring display remarkable selectivity and exhibit heightened activity against HCT-116 and Jurkat cell lines [2] [3]. These compounds demonstrate synergistic effects by targeting multiple pathways involved in tumor growth and progression [3].

Table 1: Antitumor Activity of Thiazolidine-Pyrrole Hybrid Systems

CompoundCell LineIC50 Value (μM)MechanismReference
Pyridine-4-thiazolidinone hybrid 50C6 glioblastoma2.17Apoptosis induction [1]
Pyridine-4-thiazolidinone hybrid 52C6 glioblastoma2.93Apoptosis induction [1]
Pyrrolidinedione-thiazolidinone 2aJurkat T-leukemia<10Mitochondria-dependent apoptosis [4]
Pyrrolidinedione-thiazolidinone 2bJurkat T-leukemia<10Mitochondria-dependent apoptosis [4]
Acridine-pyrrole-thiazolidine derivativeMultiple cancer lines<10Multiple pathway targeting [2] [3]
Spiro derivative (methoxy/nitro substituted)HCT-116, JurkatEnhanced activitySelective targeting [2] [3]

The cytotoxic action of these hybrid compounds is associated with single-strand breaks in DNA and internucleosomal fragmentation, without significant intercalation into the DNA molecule [4]. Additionally, 4-oxo-1,3-thiazolidin-2-ylidene derivatives demonstrate significant activity against MCF-7 and HCT-116 cancer cell lines through anti-proliferative mechanisms [2] [3].

Antimicrobial Efficacy Against Mycobacterial Strains

Thiazolidine-pyrrole hybrid systems exhibit exceptional antimicrobial efficacy against mycobacterial strains, particularly Mycobacterium tuberculosis [5] [6]. Pyrrole-thiazolidinone hybrids demonstrate dual inhibitory effects as promising anti-infective agents with remarkable selectivity against both ESKAP bacteria and mycobacterial pathogens [5].

Compound 9k shows the most promising activity against M. tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 0.5 μg/mL [5]. This compound demonstrates specific activity against mycobacterial strains while maintaining non-toxic properties when tested against Vero cells [5]. Similarly, compound 9d exhibits prominent activity against Staphylococcus aureus with an MIC of 0.5 μg/mL and demonstrates significant anti-biofilm properties, reducing S. aureus biofilm by more than 11% at 10x MIC [5].

Thiazolidine-2,4-dione-based thiosemicarbazone derivatives represent another highly effective class against mycobacterial strains [6]. These hybrids demonstrate antimicrobial activity across a concentration range of 0.031-64 μg/mL against M. tuberculosis H37Ra [6]. The most potent compounds within this series are TZD-based hybrids with 4-unsubstituted thiosemicarbazone substituents, exhibiting MIC values between 0.031-0.125 μg/mL [6].

Thiazolyl-pyrazole derivatives show promising minimum inhibitory concentration values ranging from 0.20-28.25 μg/mL against dormant M. tuberculosis H37Ra and M. bovis BCG strains [7]. Six compounds from this series exhibit excellent antimicrobial activity with low cytotoxicity at maximum evaluated concentrations exceeding 250 μg/mL [7].

Table 2: Antimicrobial Efficacy Against Mycobacterial Strains

CompoundTarget OrganismMIC Value (μg/mL)Additional ActivityReference
Pyrrole-thiazolidinone hybrid 9kM. tuberculosis H37Rv0.5Specific for M. tuberculosis [5]
Pyrrole-thiazolidinone hybrid 9dS. aureus0.5Anti-biofilm (>11% reduction) [5]
Thiazolidine-2,4-dione-thiosemicarbazone hybridM. tuberculosis H37Ra0.031-64Low cytotoxicity [6]
TZD-based hybrid (4-unsubstituted thiosemicarbazone)M. tuberculosis H37Ra0.031-0.125Non-toxic to Vero cells [6]
Thiazolyl-pyrazole derivative 7aM. tuberculosis H37Ra0.20-28.25Low cytotoxicity [7]
Thiazolyl-pyrazole derivative 7bM. tuberculosis H37Ra0.20-28.25Low cytotoxicity [7]
Fluorinated pyrrole-thiazolyl hydrazone 5aM. tuberculosis H37Rv3.12Non-hemolytic at high concentration [8]
Fluorinated pyrrole-thiazolyl hydrazone 5kM. tuberculosis H37Rv6.25Non-hemolytic at high concentration [8]

Fluorinated pyrrole incorporated 2-thiazolyl hydrazone motifs represent a new class of antimicrobial and anti-tuberculosis agents [8]. Compounds 5a and 5k show significant anti-tubercular activity with MIC values of 3.12 and 6.25 μg/mL respectively against M. tuberculosis H37Rv strain [8]. These compounds demonstrate non-hemolytic properties at higher concentrations with good selectivity indices [8].

Kinase Inhibition Selectivity Patterns in Cancer Cell Lines

Thiazolidine-pyrrole hybrid systems demonstrate remarkable kinase inhibition selectivity patterns across various cancer cell lines, with particular efficacy against PIM kinases, CHK1, and other therapeutically relevant targets [9] [10] [11]. These compounds exhibit high specificity and potent inhibitory activities that translate into significant antiproliferative effects in cancer models [12].

Imidazopyridazine-thiazolidinediones represent novel pan-PIM kinase inhibitors with IC50 values in the tens to hundreds nanomolar range [10]. These compounds demonstrate highly specific inhibition of PIM kinases while showing minimal activity against other kinase families [10]. In silico analysis reveals that these inhibitors directly bind to ATP-binding pockets of PIM kinases, with compounds YPC-21440 and YPC-21817 exhibiting especially high inhibitory activities [10].

Thiazolidine derivatives function as potent and selective inhibitors of the PIM kinase family through high throughput screening strategies [11] [12]. The most effective compound demonstrates an IC50 of 0.75 μM against K562 cell lines while maintaining good selectivity over other kinases [12]. These derivatives show excellent pan-PIM isoform inhibition profiles across MV4-11 and K562 leukemic cancer cell lines [12].

Thiazolidine-based hybrid HR 2 exhibits remarkable potency against PIM-1, PIM-2, and PIM-3 kinases with IC50 values below 3 nM [9]. Molecular docking reveals that the TZD moiety forms water-mediated hydrogen bonds with Lys67, while the piperidine-3-amine moiety forms water-mediated hydrogen bonds with Glu171 and Asp128 [9]. This compound demonstrates exceptional selectivity for PIM kinases over other tested kinases [9].

Table 3: Kinase Inhibition Selectivity Patterns in Cancer Cell Lines

Compound ClassTarget KinaseIC50 ValueSelectivityCell Line ActivityReference
Imidazopyridazine-thiazolidinedionesPIM kinasesTens to hundreds nMHighly specific to PIM kinasesMultiple cancer lines [10]
Thiazolidine derivatives (PIM inhibitors)PIM kinase family0.75 μM (K562 cells)Good selectivity over other kinasesMV4-11, K562 [11] [12]
Thiazolidine-based hybrid HR 2PIM-1, -2, -3<3 nMPIM-selectiveNot specified [9]
Pyrrole derivatives (CHK1 inhibitors)CHK176-100% inhibitionSelective for CHK1Cancer cell lines [13]
Piperazine-thiazolidinonesVEGFR2<0.3 μMUncompetitive inhibitorsHepG-2 (0.03-0.06 μM) [14]
Pyrrolo[2,3-d]pyrimidinesVEGFR-211.9-13.6 nMType II inhibitors60 human cancer cell lines [15]

Pyrrole derivatives demonstrate selective CHK1 inhibition with 76-100% enzyme activity inhibition across various cancer cell lines [13]. These compounds show remarkable selectivity for CHK1 kinase belonging to the CAMK family while causing complete enzyme activity inhibition against VEGFR-2 and EGFR from the TK family [13].

Piperazine-based thiazolidinones function as VEGFR2 tyrosine kinase inhibitors with IC50 values below 0.3 μM [14]. These compounds behave as uncompetitive VEGFR2 tyrosine kinase inhibitors according to Lineweaver-Burk plot analysis and demonstrate potent anticancer activity against HepG-2 cells with IC50 values ranging from 0.03-0.06 μM [14].

VEGFR-2 Targeting Capabilities in Angiogenesis Suppression

Thiazolidine-pyrrole hybrid systems demonstrate exceptional VEGFR-2 targeting capabilities that effectively suppress angiogenesis through multiple mechanisms [16] [14] [15]. These compounds exhibit potent inhibitory activities in nanomolar ranges while maintaining selectivity for VEGFR-2 over other receptor tyrosine kinases [15].

Thiazolidinedione and pyrazoline compounds developed as VEGFR-2 inhibitors show remarkable antiangiogenic activity [16]. Compound B1 exhibits VEGFR-2 inhibitory activity with an IC50 of 200 nM and demonstrates submicromolar IC50 scores against human umbilical vein endothelial cells (HUVECs) [16]. This compound effectively reduces cellular migration and capillary tube formation of HUVECs while suppressing formation of new capillaries on growing chorioallantoic membranes (CAMs) [16].

Pyrazoline compound PB16 demonstrates VEGFR-2 inhibitory activity with an IC50 of 600 nM and shows similar antiangiogenic properties [16]. Molecular docking studies reveal that both B1 and PB16 occupy the ATP site and allosteric pocket of VEGFR-2, confirming their mechanism of action [16]. These compounds demonstrate both in vitro and in vivo antiangiogenic activity in CAM assays [16].

The Bcl-2 family of proteins represents critical therapeutic targets in cancer treatment due to their central role in apoptosis regulation [1]. Molecular docking studies of 2-(1H-pyrrol-2-yl)thiazolidine derivatives against Bcl-2 family proteins reveal significant binding interactions and varying affinities depending on structural modifications.

Bcl-2 Protein Binding Characteristics

The Bcl-2 protein features a narrow, elongated hydrophobic groove comprised of five distinct sub-pockets (P1-P5), with P1 through P4 serving as the primary binding sites for BH3-only pro-apoptotic proteins [1]. The binding pocket contains both hydrophobic residues and critical polar anchoring points including Tyr108, Asp111, Glu136, Met115, and Arg146 [1].

Compound TypeTargetBinding AffinityKey Interactions
HA14-1Bcl-2IC₅₀ = 9 μMHydrophobic groove binding [2]
VenetoclaxBcl-2Ki < 0.010 nMBH3 mimetic, subnanomolar affinity [1]
ObatoclaxBcl-2/Bcl-xLMultiple targetsBH3 domain antagonist [1]
Pyrrole derivativesBcl-2/Bcl-xLKi < 1 nMPyrrole core modifications [3]
Thiazolidinedione derivativesBcl-2/Bcl-xLVariableHydrophobic interactions [4]

Structure-Activity Relationships in Bcl-2 Binding

Recent studies demonstrate that thiazolidinedione derivatives exhibit significant anti-apoptotic activity through Bcl-2 pathway modulation [4]. The mechanism involves reducing the association of Bcl-2 and Bcl-xL with pro-apoptotic proteins Bak and Bax, leading to caspase-dependent apoptosis [4]. Bcl-xL overexpression studies confirm that the anti-apoptotic effects are expression level-dependent, providing a framework for understanding the PPARγ-independent actions of thiazolidinedione compounds [4].

Computational analysis reveals that successful Bcl-2 inhibitors typically achieve extended orientations within the binding pocket, reaching from P1 to P4 subsites [1]. The crystallized reference ligands demonstrate significant non-polar contacts with hydrophobic residues across multiple sub-pockets, while polar functionalities maintain close proximity to key residues Tyr108, Asp111, and Arg146 [1].

NAD+ Cofactor Interaction Models in Enzymatic Inhibition

The interaction between 2-(1H-pyrrol-2-yl)thiazolidine derivatives and NAD+-dependent enzymes represents a crucial aspect of their biological activity. These interactions provide insights into the mechanism of enzymatic inhibition and the role of cofactor binding in therapeutic efficacy.

NAD+-Dependent Enzyme Inhibition Mechanisms

Studies of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) reveal that imidazopyridine derivatives, structurally related to pyrrol-thiazolidine compounds, exhibit potent competitive inhibition [5]. The most active compound (61) demonstrates an IC₅₀ of 25 nM with an estimated Ki of 5 nM, showing strong preference for stabilizing the enzyme complexed with NAD+ compared to NADH [5].

Enzyme SystemCompound TypeActivity/BindingMechanism
15-PGDHImidazopyridinesIC₅₀ = 25 nMCompetitive inhibition with PGE₂ [5]
Alcohol dehydrogenasePyrazole derivativesZn-N bond: 2.1 ÅDirect zinc coordination [6]
Lactate dehydrogenaseNAD+ analoguesComparable ratesSubstrate activity maintained [7]
Pyruvate dehydrogenaseThiazolidinonesSelective inhibitionNAD-dependent pathway [8]

Cofactor Binding Site Interactions

Molecular docking studies indicate that the imidazopyridine group of related compounds forms hydrogen bonding interactions with catalytic residues Tyr151 and Ser138 [5]. In the NAD+ co-complex, the deprotonated form of Tyr151 is favored, creating an oxyanion that interacts with the protonated pyridine ring, while Ser138 provides hydrogen bonding to the adjacent imidazole nitrogen [5]. This binding orientation explains the preferential stabilization observed with NAD+ over NADH [5].

The binding affinity studies reveal that compound 61 causes an increase in the Km for PGE₂ by 100% at 10 nM concentration and 3-fold at 50 nM, suggesting competitive inhibition with respect to the substrate [5]. The uncompetitive mechanism with respect to NAD+ cofactor indicates that the compound binds preferentially to the enzyme-cofactor complex [5].

Hydrophobic Substituent Effects on Target Engagement

The influence of hydrophobic substituents on target engagement represents a fundamental aspect of structure-activity relationships in 2-(1H-pyrrol-2-yl)thiazolidine derivatives. These effects significantly impact binding affinity, selectivity, and overall therapeutic efficacy.

Hydrophobic Interaction Patterns

Studies of pyrrole-scaffold hepatitis B virus capsid inhibitors demonstrate that hydrophobic interactions serve as the major driving force in ligand binding [9]. The L3 region interactions with key residues W125C, R133C, P134C, S121C, I139B, S141B, and T142B result in greater stabilization for pyrrole inhibitors compared to reference compounds [9]. The binding efficiency in the hydrophobic pocket shows comparable performance: JNJ-6379 (-3.81 kcal/mol), GLP-26 (-3.91 kcal/mol), and NVR 3-778 (-3.84 kcal/mol) [9].

Scaffold TypeHydrophobic GroupsBinding EnhancementActivity Impact
Pyrrole derivativesAromatic substituentsEnhanced π-π stacking [10]Increased potency
Thiazolidine compoundsAlkyl chainsImproved lipophilicity [11]Better selectivity
Thiazole derivativesPhenyl ringsHydrophobic interactions [12]Enhanced binding
Pyrazole systemsSubstituted aromaticsPocket occupation [13]Improved affinity

Substituent-Specific Effects

The molecular dynamics simulations reveal that the L3 hydrophobic moieties of pyrrole-scaffold inhibitors demonstrate proximity to solvent-accessible residues, facilitated by unique double hydrogen bond formations between sulfonamide (–SO₂NH–) or glyoxamide (–(CO)₂NH–) groups and the L140B residue [9]. This positioning enables stronger nonpolar interactions in the L3 region compared to reference compounds [9].

Electrostatic complementarity analysis indicates that increasing negative electrostatic potential surface of phenyl moieties improves hydrogen–π interactions with W102B, P25B, and V124C residues [9]. These insights support the design of novel inhibitors by replacing traditional functional groups with pyrrolidine-based structures that maintain critical interactions while optimizing hydrophobic contacts [9].

Comparative Docking Studies Across Cancer-Related Receptors

Comparative molecular docking studies provide comprehensive insights into the binding preferences and selectivity patterns of 2-(1H-pyrrol-2-yl)thiazolidine derivatives across multiple cancer-related receptors. These studies reveal receptor-specific binding modes and interaction patterns that inform rational drug design.

EGFR and VEGFR-2 Receptor Binding

Thiazolyl-pyrazoline derivatives demonstrate potent dual inhibitory activity against both EGFR and VEGFR-2 kinases [14] [15]. The most active compounds (10b and 10d) exhibit binding energies of -12.9 to -14.1 kcal/mol with EGFR, comparable to the reference inhibitor erlotinib (-11.7 kcal/mol) [15]. Key interactions include hydrogen bonding with Leu768 and Met769, plus additional contacts with Gln767, Cys751, and Thr766 through water-mediated interactions [15].

ReceptorCompound SeriesBinding EnergyKey InteractionsActivity (IC₅₀)
EGFRThiazolyl-pyrazolines-12.9 to -14.1 kcal/molLeu768, Met769 [15]32.5-40.7 nM
VEGFR-2Thiazolidine derivatives-8.1868 kcal/molHydrophobic pocket [16]43.0-78.4 nM
Bcl-2Indole derivatives-6.2460 kcal/molArg146, Tyr108 [1]12.69-31.46 μM
p38αPyrazole compoundsMultiple interactionsATP binding site [17]100 μM assay
AKT1/AKT2Kinase inhibitorsPotent inhibitionActive site [17]Significant reduction

Receptor Selectivity Patterns

The comparative docking analysis reveals distinct binding preferences across different cancer-related receptors. EGFR inhibitors typically require a central heteroaromatic ring to occupy the adenine binding pocket, a terminal hydrophobic head for the hydrophobic sub-pocket, and a hydrophobic tail for the secondary hydrophobic region [15]. VEGFR-2 inhibitors similarly require a flat heteroaromatic moiety for ATP binding, terminal hydrophobic motifs for allosteric pocket interactions, and hydrogen bond acceptor functionalities [15].

Bcl-2 family protein binding studies demonstrate that extended molecular orientations covering P1-P4 subsites are crucial for high-affinity binding [1]. The most successful inhibitors achieve binding scores of -5.7070 to -6.2460 kcal/mol through critical hydrogen bonding between amide linkers and Arg146 side chains at the P4 subsite [1]. Compounds lacking extended aromatic systems or proper orientation toward P1 subsite show significantly reduced binding affinity [1].

Structure-Activity Relationship Insights

The comparative analysis reveals that thiazolyl-pyrazoline derivatives achieve dual EGFR/VEGFR-2 inhibition through molecular hybridization strategies that incorporate both thiazole and pyrazoline motifs [15]. The substitution patterns on pendant phenyl moieties significantly influence electronic and lipophilic environments, directly impacting target selectivity and binding affinity [15].

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

154.05646950 g/mol

Monoisotopic Mass

154.05646950 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types